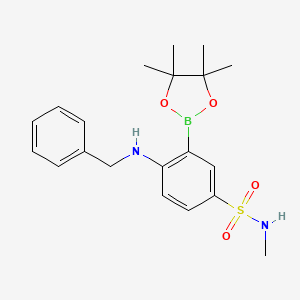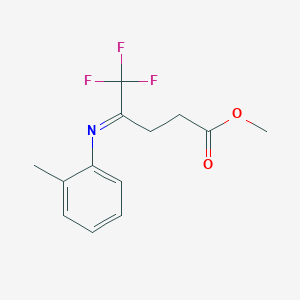![molecular formula C16H22N2O2 B13934101 tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B13934101.png)
tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate is a chemical compound with a complex structure that includes a bipyridine core
Métodos De Preparación
The synthesis of 1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate typically involves multiple steps. One common method includes the reaction of bipyridine derivatives with tert-butyl esters under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with metal ions and proteins .
Comparación Con Compuestos Similares
Similar compounds to 1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate include other bipyridine derivatives such as:
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4,4’-Bipyridine: Used in the synthesis of coordination polymers and metal-organic frameworks.
1,10-Phenanthroline: Another ligand with a similar structure but different chemical properties.
Compared to these compounds, 1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate offers unique steric and electronic properties due to the presence of the tert-butyl ester group, which can influence its reactivity and binding affinity in various applications .
Propiedades
Fórmula molecular |
C16H22N2O2 |
|---|---|
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
tert-butyl 3-methyl-6-pyridin-3-yl-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c1-12-7-8-14(13-6-5-9-17-10-13)18(11-12)15(19)20-16(2,3)4/h5-6,8-10,12H,7,11H2,1-4H3 |
Clave InChI |
HJZRIRSNYRRMOV-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B13934045.png)

![n-[2-(3-Fluorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B13934048.png)
![1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B13934055.png)
![N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine](/img/structure/B13934066.png)

![6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13934073.png)
![Ethyl 8-chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13934093.png)

